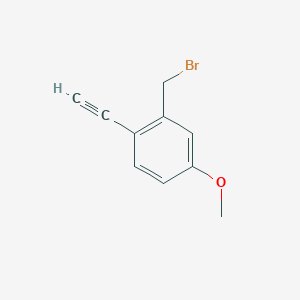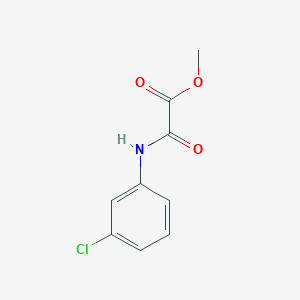
1-(4-Methyl-2-phenylpyrazolidin-1-yl)-2-phenylethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methyl-2-phenylpyrazolidin-1-yl)-2-phenylethan-1-one is a chemical compound with a complex structure that includes a pyrazolidine ring substituted with methyl and phenyl groups
Métodos De Preparación
The synthesis of 1-(4-Methyl-2-phenylpyrazolidin-1-yl)-2-phenylethan-1-one typically involves the reaction of 4-methyl-2-phenylpyrazolidine with 2-phenylethanone under specific conditions. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
1-(4-Methyl-2-phenylpyrazolidin-1-yl)-2-phenylethan-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one of its substituents is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.
Aplicaciones Científicas De Investigación
1-(4-Methyl-2-phenylpyrazolidin-1-yl)-2-phenylethan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research may explore its potential as a lead compound for the development of new pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(4-Methyl-2-phenylpyrazolidin-1-yl)-2-phenylethan-1-one involves its interaction with specific molecular targets. These targets may include enzymes or receptors that the compound binds to, leading to a biological response. The pathways involved in its mechanism of action can vary depending on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
1-(4-Methyl-2-phenylpyrazolidin-1-yl)-2-phenylethan-1-one can be compared with other similar compounds such as:
1-(4-Methyl-2-phenylpyrazolidin-1-yl)-2-phenylethan-1-ol: This compound has a similar structure but includes a hydroxyl group instead of a ketone group.
1-(4-Methyl-2-phenylpyrazolidin-1-yl)-2-phenylethan-1-amine: This compound has an amine group instead of a ketone group.
1-(4-Methyl-2-phenylpyrazolidin-1-yl)-2-phenylethan-1-thiol: This compound includes a thiol group instead of a ketone group.
Propiedades
Número CAS |
86979-27-3 |
|---|---|
Fórmula molecular |
C18H20N2O |
Peso molecular |
280.4 g/mol |
Nombre IUPAC |
1-(4-methyl-2-phenylpyrazolidin-1-yl)-2-phenylethanone |
InChI |
InChI=1S/C18H20N2O/c1-15-13-19(17-10-6-3-7-11-17)20(14-15)18(21)12-16-8-4-2-5-9-16/h2-11,15H,12-14H2,1H3 |
Clave InChI |
LYQTYSCJYWYWGA-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(N(C1)C(=O)CC2=CC=CC=C2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


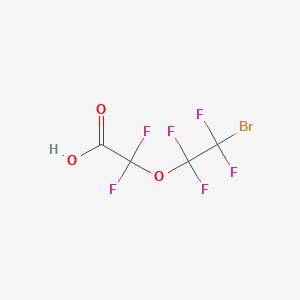
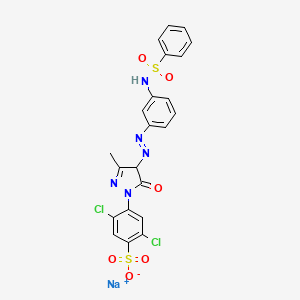
![[(1-Carboxypropyl)amino]propanedioic acid](/img/structure/B14409048.png)
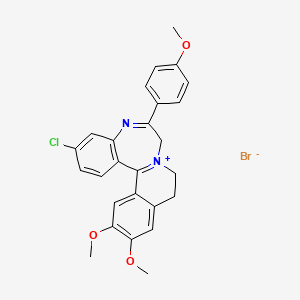

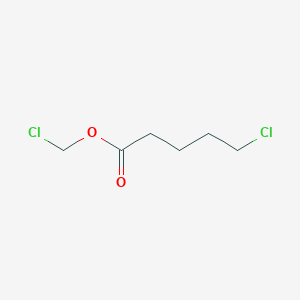
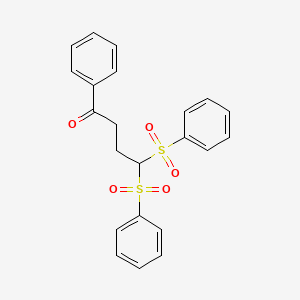
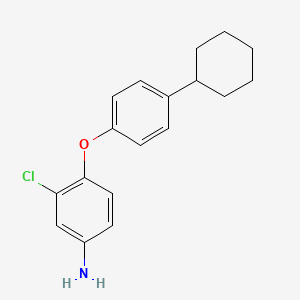
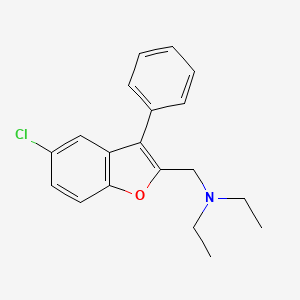
![1a,7a-Dihydronaphtho[2,3-b]oxirene](/img/structure/B14409095.png)
![3-[([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)amino]propan-1-ol](/img/structure/B14409102.png)
